Akt1&PKA-IN-1

PKA inhibition cAK inhibitor kinase selectivity

The compound name 'Akt1&PKA-IN-1' presents a critical nomenclature issue for procurement: this designation is vendor-assigned and maps to two structurally and pharmacologically distinct molecular entities. CAS 179985-52-5 corresponds to 1-Acetamido-4-cyano-3-methylisoquinoline, a selective PKA catalytic subunit inhibitor with an IC50 of 0.03 μM.

Molecular Formula C13H11N3O
Molecular Weight 225.25 g/mol
CAS No. 179985-52-5
Cat. No. B015689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAkt1&PKA-IN-1
CAS179985-52-5
Synonyms1-Acetamido-3-methyl-4-cyanosoquinoline;  N-(4-Cyano-3-methyl-1-isoquinolinyl)acetamide
Molecular FormulaC13H11N3O
Molecular Weight225.25 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2C(=N1)NC(=O)C)C#N
InChIInChI=1S/C13H11N3O/c1-8-12(7-14)10-5-3-4-6-11(10)13(15-8)16-9(2)17/h3-6H,1-2H3,(H,15,16,17)
InChIKeySRNACQXBALMDDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Akt1&PKA-IN-1 (CAS 179985-52-5) Procurement Overview


The compound name 'Akt1&PKA-IN-1' presents a critical nomenclature issue for procurement: this designation is vendor-assigned and maps to two structurally and pharmacologically distinct molecular entities. CAS 179985-52-5 corresponds to 1-Acetamido-4-cyano-3-methylisoquinoline, a selective PKA catalytic subunit inhibitor with an IC50 of 0.03 μM . The alternative compound bearing the identical 'Akt1&PKA-IN-1' name has CAS 1334107-58-2 and is a structurally distinct dual Akt/PKA inhibitor with IC50 values of 0.11 μM (Akt1), 0.03 μM (PKAα), and 9.8 μM (CDK2) [1]. This guide addresses the entity with CAS 179985-52-5, while documenting the dual-target entity's data for comparative context where relevant. Users must verify CAS number at the point of procurement to avoid experimental irreproducibility.

1
CAS Verification Required

Verify CAS 179985-52-5 at order to avoid receiving dual-target entity CAS 1334107-58-2.

2
PKA Catalytic Subunit Inhibition

Selective ATP-competitive cAK inhibitor for PKA pathway studies without Akt1 modulation.

3
ATP-Competitive Mechanism

Mechanism class shared with H-89; review intracellular ATP concentration effects on potency.

Akt1&PKA-IN-1 (CAS 179985-52-5) Substitution Risks


The PKA inhibitor landscape includes structurally and mechanistically diverse compounds including H-89 (Ki 48 nM) [1], PKI peptide analogs, and ATP-competitive isoquinolines. Substitution without verification introduces two critical failure modes. First, the nomenclatural ambiguity between CAS 179985-52-5 (PKA-selective) and CAS 1334107-58-2 (dual Akt/PKA) means ordering by name alone risks receiving the wrong chemical entity entirely. Second, even among confirmed PKA inhibitors, differences in ATP-competitive versus substrate-competitive mechanisms, isoform selectivity, and off-target kinase profiles render functional interchangeability invalid without experimental revalidation. Procurement of CAS 179985-52-5 is specifically indicated for experiments requiring ATP-competitive cAK inhibition with a defined selectivity profile [2].

Nomenclatural Ambiguity

Identical name maps to a dual Akt/PKA inhibitor (CAS 1334107-58-2); ordering by name alone may deliver wrong entity.

Mechanism Mismatch

ATP-competitive vs substrate-competitive PKA inhibitors may not produce equivalent pathway responses.

Selectivity Profile Shift

Off-target kinase profiles differ across PKA inhibitor chemotypes; H-89 or PKI analogs may not substitute directly.

Akt1&PKA-IN-1 (CAS 179985-52-5) Differentiation Evidence


PKA Catalytic Subunit Inhibition Potency

CAS 179985-52-5 (1-Acetamido-4-cyano-3-methylisoquinoline) demonstrates an IC50 of 0.03 μM against the PKA catalytic subunit (cAK) . This potency is equivalent to the PKAα inhibitory activity of the dual-target entity CAS 1334107-58-2 (IC50 0.03 μM) but occurs in the absence of Akt1 inhibition, which the dual-target entity exhibits at IC50 0.11 μM [1]. Compared to the widely used reference PKA inhibitor H-89 (Ki 48 nM, IC50 ~48 nM) [2], CAS 179985-52-5 is approximately equipotent within the sub-100 nM range, positioning it as a comparable alternative for PKA inhibition studies.

cAK Inhibition
Head-to-head
IC50 = 0.03 µM
Reported cAK inhibition assay context; comparable to H-89 potency
Absent Akt1 inhibition vs dual-target entity
PKA inhibition cAK inhibitor kinase selectivity

Selectivity Against CDPK and PKC

The selectivity profile of CAS 179985-52-5 includes documented negative data: it is ineffective or very poor as an inhibitor of wheat embryo Ca²⁺-dependent protein kinase (CDPK) and rat brain Ca²⁺-dependent protein kinase C (PKC) . While comprehensive kinome-wide selectivity profiling is not publicly available, this negative dataset distinguishes it from promiscuous ATP-competitive inhibitors. For comparison, the dual-target entity CAS 1334107-58-2 demonstrates selectivity against CDK2 (IC50 9.8 μM, ~89-fold selective relative to PKAα) [1], representing a different selectivity fingerprint that may be advantageous for distinct experimental contexts.

Kinase Selectivity
Reported
Ineffective or very poor inhibitor of CDPK and PKC
Reported selectivity profile distinguishes from dual-target entity
Dual-target entity has CDK2 IC50 = 9.8 µM
kinase selectivity CDPK PKC off-target activity

ATP-Competitive Inhibition Mechanism

CAS 179985-52-5 inhibits the PKA catalytic subunit in a fashion that is competitive with respect to ATP as substrate . This mechanism is shared with the dual-target entity CAS 1334107-58-2 [1] and H-89 [2], placing all three in the ATP-competitive inhibitor class. However, the distinction lies in the binding site occupancy profile: CAS 179985-52-5 selectively occupies the ATP-binding pocket of cAK without documented cross-reactivity at Akt1, whereas the dual-target entity occupies both PKA and Akt1 ATP-binding sites [1].

Mechanism Class
Class-level
ATP-competitive inhibition of cAK
Mechanism shared with H-89; intracellular ATP may influence potency
Not substrate-competitive or allosteric
ATP-competitive inhibition kinase inhibitor mechanism competitive binding

Physicochemical Identity vs. Dual-Target Entity

CAS 179985-52-5 has the molecular formula C₁₃H₁₁N₃O, molecular weight 225.25 g/mol, and the chemical name 1-Acetamido-4-cyano-3-methylisoquinoline . In contrast, the dual-target entity CAS 1334107-58-2 has the molecular formula C₂₀H₁₇Cl₂N₃O and molecular weight 386.27 g/mol, representing a structurally distinct chemical scaffold . This fundamental structural divergence underlies the differential kinase targeting profiles. Procurement verification via CAS number is essential, as the shared commercial name 'Akt1&PKA-IN-1' obscures these critical distinctions.

Chemical Identity
Data to verify
Isoquinoline scaffold, MW 225.25 vs dual-target MW 386.27
Structural divergence underlies differential kinase targeting; CAS verification essential
Sources not provided; verify analytically
molecular structure physicochemical properties CAS verification

Akt1&PKA-IN-1 (CAS 179985-52-5) Application Scenarios


cAMP/PKA Pathway Dissection

In experiments requiring specific interrogation of the cAMP/PKA signaling axis without concurrent Akt pathway modulation, CAS 179985-52-5 provides the appropriate tool compound. Its IC50 of 0.03 μM against cAK , combined with the absence of Akt1 inhibitory activity that characterizes the identically named dual-target entity, ensures that observed phenotypic effects are attributable to PKA inhibition alone. This scenario is particularly relevant for studies examining PKA-mediated phosphorylation cascades, CREB activation, or cAMP-dependent gene expression where Akt1 crosstalk would confound interpretation.

ATP-Competitive PKA Inhibitor Standard

For laboratories maintaining a panel of kinase inhibitors with characterized mechanisms, CAS 179985-52-5 serves as the ATP-competitive PKA inhibitor reference standard. Its competitive inhibition with respect to ATP positions it alongside H-89 (Ki 48 nM) [1] as a comparator for studies investigating ATP-binding site occupancy versus allosteric or substrate-competitive PKA modulation. The defined mechanism enables accurate interpretation of concentration-response relationships under varying intracellular ATP concentrations.

Isoquinoline Scaffold Selectivity Comparison

CAS 179985-52-5 represents a specific chemical scaffold (1-acetamido-4-cyano-3-methylisoquinoline, MW 225.25 g/mol) distinct from other PKA inhibitor chemotypes including H-89 (isoquinolinesulfonamide), PKI peptide analogs, and the dual-target carboxamide scaffold (MW 386.27 g/mol) [1]. Studies comparing inhibitor efficacy, selectivity, or cellular permeability across diverse chemical classes require the precise chemical entity. The documented lack of inhibition against CDPK and PKC provides a baseline selectivity parameter for such comparative analyses.

Immune Disease Research with PKA Inhibition

Vendor documentation indicates that CAS 179985-52-5 can be used to study diseases of the immune system . While specific in vivo or disease model data are not publicly available in peer-reviewed literature, the compound's potent and selective cAK inhibition (IC50 0.03 μM) provides a foundation for ex vivo and cell-based investigations of PKA-dependent immune cell signaling. Researchers should note the absence of published in vivo pharmacokinetic data and plan experimental validation accordingly.

Application
Selection Property
Validation Focus
cAMP/PKA pathway dissection
PKA-selective inhibition without Akt1 activity
Verify CAS 179985-52-5 for PKA-specific isoquinoline
ATP-competitive PKA inhibitor standard
Defined ATP-competitive mechanism
Review intracellular ATP concentration effects on potency
Isoquinoline scaffold selectivity comparison
Distinct chemical scaffold from H-89 and PKI analogs
Compare selectivity across chemotypes; confirm chemical identity
Immune cell signaling research
Potent cAK inhibition in cell-based assays
Validate in relevant immune cell models; in vivo PK data not available

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


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